![molecular formula C55H96N14O13 B612437 (2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 1507930-57-5](/img/structure/B612437.png)
(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Übersicht
Beschreibung
Gap19 ist ein synthetisches Nonapeptid, das aus der zytoplasmatischen Schleife von Connexin-43 (Cx43) abgeleitet ist, einem dominanten kardialen Connexin. Diese Verbindung ist bekannt für ihre selektive Hemmung von Cx43-Hemikanälen, ohne Gap-Junction-Kanäle zu beeinflussen, was sie zu einem wertvollen Werkzeug in der kardiovaskulären und neurologischen Forschung macht .
Herstellungsmethoden
Gap19 wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, eine Methode, die üblicherweise zur Herstellung von Peptiden verwendet wird. Der Prozess umfasst die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .
Vorbereitungsmethoden
Gap19 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Analyse Chemischer Reaktionen
Gap19 interagiert hauptsächlich mit dem C-terminalen Schwanz von Connexin-43 und verhindert dessen Interaktion mit der zytoplasmatischen Schleife. Diese Interaktion hemmt die Öffnung von Hemikanälen und reduziert so den Austausch von Ionen und kleinen Molekülen zwischen dem Zytoplasma und dem extrazellulären Raum . Die Verbindung unterliegt keinen typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution, da ihre primäre Funktion auf ihrer Peptidstruktur und ihrer Fähigkeit beruht, an bestimmte Proteinziele zu binden.
Wissenschaftliche Forschungsanwendungen
Gap19 wurde umfassend auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Wirkmechanismus
Gap19 übt seine Wirkungen aus, indem es an den C-terminalen Schwanz von Connexin-43 bindet und dessen Interaktion mit der zytoplasmatischen Schleife verhindert. Diese Hemmung blockiert die Öffnung von Hemikanälen und reduziert so den Austausch von Ionen und kleinen Molekülen zwischen dem Zytoplasma und dem extrazellulären Raum. Dieser Mechanismus ist besonders wichtig bei Bedingungen, bei denen eine unkontrollierte Öffnung von Hemikanälen zu Zellschäden und Zelltod führen kann .
Wirkmechanismus
Gap19 exerts its effects by binding to the C-terminal tail of connexin-43, preventing its interaction with the cytoplasmic loop. This inhibition blocks the opening of hemichannels, thereby reducing the exchange of ions and small molecules between the cytoplasm and extracellular space. This mechanism is particularly important in conditions where uncontrolled hemichannel opening can lead to cell damage and death .
Vergleich Mit ähnlichen Verbindungen
Gap19 ist einzigartig in seiner selektiven Hemmung von Connexin-43-Hemikanälen, ohne Gap-Junction-Kanäle zu beeinflussen. Ähnliche Verbindungen umfassen:
Gap19 zeichnet sich durch seine Spezifität für Connexin-43-Hemikanäle und seine Fähigkeit aus, in verschiedenen Forschungsanwendungen eingesetzt zu werden, ohne die normale Gap-Junction-Kommunikation zu stören.
Biologische Aktivität
The compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid is a complex peptide with potential biological activities. Its intricate structure suggests various mechanisms of action in biological systems, particularly in neuropharmacology and metabolic pathways.
- Molecular Formula : C30H55N7O9
- Molecular Weight : 619.82 g/mol
- CAS Number : 101510-87-6
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that derivatives of this compound may interact with metabotropic glutamate receptors, which are implicated in various neurological disorders. Specifically, agonists of mGlu receptors have shown promise in treating schizophrenia by modulating neurotransmitter release and influencing gene expression related to neuroplasticity and cognitive function .
2. Antioxidant Properties
Studies have demonstrated that similar peptide compounds possess antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial for protecting neuronal health and may play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antimicrobial Activity
Peptides with structural similarities to the target compound have exhibited antimicrobial properties against various pathogens. This suggests that (2S)-6-amino-2-[...] may also possess similar activities, making it a candidate for further investigation in antimicrobial therapy.
4. Metabolic Regulation
Preliminary studies suggest that the compound may influence metabolic pathways by modulating insulin sensitivity and glucose metabolism. This could have implications for the treatment of metabolic disorders such as type 2 diabetes.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to (2S)-6-amino-2-[...] with promising results:
Study | Findings |
---|---|
Patil et al., 2007 | Investigated mGlu receptor agonists and their effects on gene expression related to schizophrenia; showed potential for cognitive enhancement through epigenetic mechanisms. |
Ma et al., 2009 | Found that activation of mGlu receptors led to increased DNA demethylation in genes associated with neuroplasticity, suggesting therapeutic potential for mood disorders. |
Guidotti et al., 2009 | Explored the role of conventional antipsychotics in reversing hypermethylation of GABAergic transmission-related genes; indicated a shared mechanism with mGlu receptor activation. |
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for synthesizing this peptide, and what challenges arise due to its structural complexity?
The peptide is synthesized via solid-phase peptide synthesis (SPPS) or liquid-phase synthesis , which enable sequential amino acid coupling. Challenges include managing protecting groups (e.g., tert-butoxycarbonyl or Fmoc) to prevent undesired side reactions and ensuring proper purification after each coupling step. The presence of multiple chiral centers and reactive side chains (e.g., carboxylic acid groups) necessitates strict stereochemical control and orthogonal protection strategies .
Q. What analytical techniques are recommended for confirming the structure and purity of this peptide post-synthesis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying stereochemistry and backbone connectivity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate truncation products.
- Mass Spectrometry (MS) : For molecular weight confirmation and sequence validation. These methods are standard in peptide characterization and should be cross-validated to ensure reproducibility .
Q. What are the potential biological targets or pathways influenced by this peptide, based on its structural features?
The peptide’s multiple amino acid residues and charged groups suggest interactions with enzymes (e.g., proteases) or receptors involved in signal transduction. Its structural similarity to natural ligands (e.g., enzyme substrates or inhibitors) implies potential roles in modulating catalytic activity or molecular recognition pathways .
Advanced Research Questions
Q. How can researchers optimize reaction conditions during SPPS to improve yield and purity?
Optimization involves:
- Temperature control : Lower temperatures (0–4°C) reduce racemization during coupling.
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) balances solubility and reactivity.
- Coupling reagents : HOBt/DIC or PyBOP enhance efficiency for sterically hindered residues. Orthogonal protecting groups (e.g., Fmoc for amine, tert-butyl for carboxyl) minimize side reactions .
Q. How can discrepancies in bioactivity data across studies be resolved?
Discrepancies often stem from variations in assay conditions (e.g., pH, ionic strength) or purity levels . To address this:
- Standardize assay protocols (e.g., buffer composition, temperature).
- Validate results using orthogonal assays (e.g., SPR for binding affinity, enzymatic activity tests).
- Ensure structural confirmation via NMR and MS to rule out batch-to-batch variability .
Q. What computational modeling approaches are suitable for predicting peptide-protein interactions?
- Molecular docking : Predicts binding modes using software like AutoDock or Schrödinger.
- Molecular Dynamics (MD) simulations : Analyzes conformational stability and interaction dynamics over time.
- Free-energy calculations : Quantifies binding affinities (e.g., MMPBSA). These methods require high-resolution structures of target proteins and force fields optimized for peptides .
Q. How can isotope labeling (e.g., ¹³C, ¹⁵N) be integrated into synthesis for metabolic tracking?
Incorporate isotope-labeled amino acids (e.g., ¹³C-lysine) during SPPS. Post-synthesis, use:
- Isotope-encoded mass spectrometry : To track metabolic incorporation.
- NMR spectroscopy : For real-time monitoring of labeled residues in biological systems. This approach is critical for studying cellular uptake and degradation pathways .
Q. Methodological Considerations
Q. What strategies stabilize this peptide in aqueous solutions during long-term assays?
- Lyophilization : Store in lyophilized form at -20°C.
- Buffered solutions : Use phosphate-buffered saline (PBS) at pH 7.4 to prevent hydrolysis.
- Cryopreservation : Add cryoprotectants (e.g., sucrose) for freeze-thaw cycles. Avoid prolonged exposure to room temperature or repeated pH shifts .
Q. How does the presence of multiple chiral centers influence pharmacological properties?
Chirality affects target binding specificity and metabolic stability . For example:
- Enantioselective synthesis : Ensures correct stereoisomer production.
- Pharmacokinetic profiling : Compare isomers in vitro (e.g., plasma stability assays) and in vivo. Chiral HPLC or capillary electrophoresis can resolve and quantify enantiomers .
Q. What experimental designs address contradictions in enzymatic inhibition data?
- Dose-response curves : Establish IC₅₀ values under standardized conditions.
- Negative controls : Use scrambled peptide sequences to confirm specificity.
- Co-crystallization studies : Resolve structural ambiguities in enzyme-peptide complexes.
Cross-disciplinary collaboration (e.g., structural biologists and enzymologists) is critical .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAKEKFIXUZWEH-PKMKMBMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96N14O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1161.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.